molecular formula C12H17N B3079661 [(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine CAS No. 107261-81-4

[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine

Cat. No.: B3079661
CAS No.: 107261-81-4
M. Wt: 175.27 g/mol
InChI Key: QBCVISFRWLCGCZ-RMKNXTFCSA-N
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Description

(2E)-3-Phenylprop-2-en-1-ylamine is an organic compound with the molecular formula C12H17N. It is also known by its systematic name, 2-Propen-1-amine, N-(1-methylethyl)-3-phenyl-, (E)- (9CI) . This compound is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to an isopropylamine group.

Scientific Research Applications

(2E)-3-Phenylprop-2-en-1-ylamine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine typically involves the reaction of a suitable phenylpropene derivative with isopropylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylpropene derivative is reacted with isopropylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (2E)-3-Phenylprop-2-en-1-ylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropene oxides, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

(2E)-3-Phenylprop-2-en-1-ylamine can be compared with other similar compounds, such as:

    Phenylpropylamine: Similar in structure but lacks the isopropylamine group.

    Phenethylamine: Contains a phenyl group attached to an ethylamine chain.

    Amphetamine: A well-known stimulant with a similar phenylpropylamine backbone but different substituents.

The uniqueness of (2E)-3-Phenylprop-2-en-1-ylamine lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCVISFRWLCGCZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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